molecular formula C17H12NNa2O5P B1604775 2-Naphthalenecarboxamide, N-phenyl-3-(phosphonooxy)-, disodium salt CAS No. 69815-54-9

2-Naphthalenecarboxamide, N-phenyl-3-(phosphonooxy)-, disodium salt

Cat. No. B1604775
CAS RN: 69815-54-9
M. Wt: 387.23 g/mol
InChI Key: APGJTCWWLWOMQM-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Naphthalenecarboxamide, N-phenyl-3-(phosphonooxy)-, disodium salt, also known as Naphthol AS phosphate disodium salt, is a compound with the linear formula C17H12NO5PNa2 . It is intended for use as a substrate for the histochemical demonstration of acid and alkaline phosphatase activities .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string [Na+].[Na+].[O-]P([O-])(=O)Oc1cc2ccccc2cc1C(=O)Nc3ccccc3 . The InChI representation is 1S/C17H14NO5P.2Na/c19-17(18-14-8-2-1-3-9-14)15-10-12-6-4-5-7-13(12)11-16(15)23-24(20,21)22;;/h1-11H,(H,18,19)(H2,20,21,22);;/q;2*+1/p-2 .


Physical And Chemical Properties Analysis

This compound is a powder that is soluble in water (50 mg/mL, clear, light yellow) . It is stored at a temperature of -20°C .

Scientific Research Applications

“2-Naphthalenecarboxamide, N-phenyl-3-(phosphonooxy)-, disodium salt”, also known as Naphthol AS-Phosphate Dinatriumsalz, is used as a substrate for the histochemical demonstration of acid and alkaline phosphatase activities . This compound is used in the fields of diagnostic assay manufacturing, hematology, and histology .

This compound is used in various fields such as diagnostic assay manufacturing, hematology, and histology . It is intended for use as a substrate for the histochemical demonstration of acid and alkaline phosphatase activities .

In addition to the previously mentioned applications, it appears that this compound is also used in the production of different types of stains used in hematology and histology . These stains are used to visualize and identify specific components of cells and tissues.

This compound is used in various fields such as diagnostic assay manufacturing, hematology, and histology . It is intended for use as a substrate for the histochemical demonstration of acid and alkaline phosphatase activities .

In addition to the previously mentioned applications, it appears that this compound is also used in the production of different types of stains used in hematology and histology . These stains are used to visualize and identify specific components of cells and tissues.

Safety And Hazards

The safety information available indicates that this compound is classified as a combustible solid . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

disodium;[3-(phenylcarbamoyl)naphthalen-2-yl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14NO5P.2Na/c19-17(18-14-8-2-1-3-9-14)15-10-12-6-4-5-7-13(12)11-16(15)23-24(20,21)22;;/h1-11H,(H,18,19)(H2,20,21,22);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGJTCWWLWOMQM-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OP(=O)([O-])[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12NNa2O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2071994
Record name 2-Naphthalenecarboxamide, N-phenyl-3-(phosphonooxy)-, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2071994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Naphthalenecarboxamide, N-phenyl-3-(phosphonooxy)-, disodium salt

CAS RN

69815-54-9
Record name 2-Naphthalenecarboxamide, N-phenyl-3-(phosphonooxy)-, sodium salt (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069815549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenecarboxamide, N-phenyl-3-(phosphonooxy)-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Naphthalenecarboxamide, N-phenyl-3-(phosphonooxy)-, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2071994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Naphthalenecarboxamide, N-phenyl-3-(phosphonooxy)-, disodium salt
Reactant of Route 2
Reactant of Route 2
2-Naphthalenecarboxamide, N-phenyl-3-(phosphonooxy)-, disodium salt
Reactant of Route 3
Reactant of Route 3
2-Naphthalenecarboxamide, N-phenyl-3-(phosphonooxy)-, disodium salt
Reactant of Route 4
2-Naphthalenecarboxamide, N-phenyl-3-(phosphonooxy)-, disodium salt
Reactant of Route 5
Reactant of Route 5
2-Naphthalenecarboxamide, N-phenyl-3-(phosphonooxy)-, disodium salt
Reactant of Route 6
Reactant of Route 6
2-Naphthalenecarboxamide, N-phenyl-3-(phosphonooxy)-, disodium salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.